molecular formula C15H19NO2 B5715297 3-[(2-hydroxy-4-methylphenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one

3-[(2-hydroxy-4-methylphenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one

Cat. No. B5715297
M. Wt: 245.32 g/mol
InChI Key: DFVDPRDWXXGKMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(2-hydroxy-4-methylphenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one, also known as DMABN, is a synthetic compound that has been studied for its potential applications in scientific research. This molecule belongs to the family of cyclohexenones and has a unique structure that makes it a promising candidate for various research studies.

Mechanism of Action

3-[(2-hydroxy-4-methylphenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one works by binding to metal ions and undergoing a chemical reaction that results in the emission of fluorescence. The mechanism of action of 3-[(2-hydroxy-4-methylphenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one is based on its unique chemical structure, which allows it to selectively bind to metal ions and undergo a chemical reaction that results in the emission of fluorescence.
Biochemical and Physiological Effects
3-[(2-hydroxy-4-methylphenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one has been shown to have several biochemical and physiological effects, including antioxidant and anti-inflammatory properties. 3-[(2-hydroxy-4-methylphenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one has been shown to scavenge free radicals and protect cells from oxidative stress. 3-[(2-hydroxy-4-methylphenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one has also been shown to inhibit the production of pro-inflammatory cytokines, which can reduce inflammation in various biological systems.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-[(2-hydroxy-4-methylphenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one is its high selectivity for metal ions, which makes it a valuable tool for the detection of metal ions in biological systems. 3-[(2-hydroxy-4-methylphenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one is also relatively easy to synthesize and has good stability under normal laboratory conditions. However, one of the limitations of 3-[(2-hydroxy-4-methylphenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one is its relatively low quantum yield, which can limit its sensitivity for some applications.

Future Directions

There are several potential future directions for the use of 3-[(2-hydroxy-4-methylphenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one in scientific research. One area of interest is the development of new fluorescent probes based on the structure of 3-[(2-hydroxy-4-methylphenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one for the detection of other metal ions. Another potential application of 3-[(2-hydroxy-4-methylphenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one is its use as a therapeutic agent for the treatment of oxidative stress-related diseases. Finally, 3-[(2-hydroxy-4-methylphenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one could also be used as a tool for the study of metal ion homeostasis in biological systems.
Conclusion
In conclusion, 3-[(2-hydroxy-4-methylphenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one is a promising compound that has potential applications in various scientific research fields. Its unique structure and high selectivity for metal ions make it a valuable tool for the detection of metal ions in biological systems. 3-[(2-hydroxy-4-methylphenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one also has several biochemical and physiological effects that make it a potential therapeutic agent for the treatment of oxidative stress-related diseases. Further research is needed to fully explore the potential applications of 3-[(2-hydroxy-4-methylphenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one in scientific research.

Synthesis Methods

The synthesis of 3-[(2-hydroxy-4-methylphenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one involves several steps, including the reaction of 2-methylresorcinol with cyclohexanone in the presence of a strong base to form a cyclohexenone intermediate. This intermediate is then reacted with 2-amino-4-methylphenol to produce 3-[(2-hydroxy-4-methylphenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one. The synthesis of 3-[(2-hydroxy-4-methylphenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one is a complex process that requires careful control of reaction conditions to obtain high yields and purity.

Scientific Research Applications

3-[(2-hydroxy-4-methylphenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one has been studied for its potential applications in various scientific research fields, including biochemistry, pharmacology, and medicinal chemistry. One of the most promising applications of 3-[(2-hydroxy-4-methylphenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one is its use as a fluorescent probe for the detection of metal ions in biological systems. 3-[(2-hydroxy-4-methylphenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one has been shown to selectively bind to metal ions such as copper and zinc, which can be detected by fluorescence spectroscopy.

properties

IUPAC Name

3-(2-hydroxy-4-methylanilino)-5,5-dimethylcyclohex-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO2/c1-10-4-5-13(14(18)6-10)16-11-7-12(17)9-15(2,3)8-11/h4-7,16,18H,8-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFVDPRDWXXGKMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC2=CC(=O)CC(C2)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(2-Hydroxy-4-methylphenyl)amino]-5,5-dimethylcyclohex-2-en-1-one

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